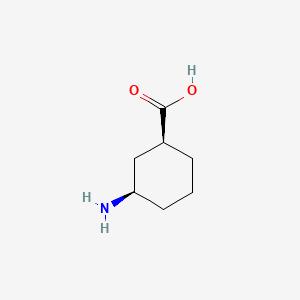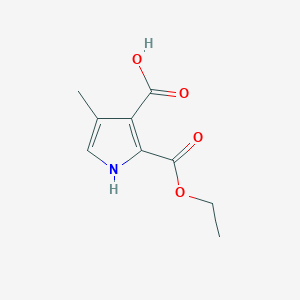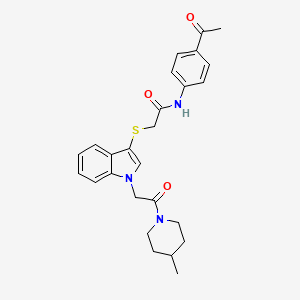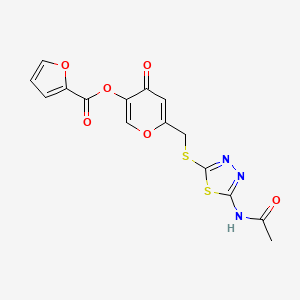![molecular formula C24H19F2NO3S B2705104 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866811-20-3](/img/structure/B2705104.png)
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based sulfonamides. It has been extensively studied for its potential use in various scientific research applications, including as a tool for investigating the mechanism of action of certain biological processes.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one involves the inhibition of certain enzymes and proteins. It works by binding to the active site of these enzymes and proteins, preventing them from carrying out their normal function. This inhibition can provide valuable insights into the role of these enzymes and proteins in various biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one have been extensively studied. It has been shown to be effective in inhibiting the activity of certain enzymes and proteins, including kinases and phosphatases. This inhibition can provide valuable insights into the role of these enzymes and proteins in various biochemical pathways. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one has several advantages for use in lab experiments. It has high purity and yield, making it easy to handle and work with. Additionally, it has been extensively studied and optimized for use in various scientific research applications. However, there are also limitations to its use. It can be expensive to synthesize, and its effectiveness can be dependent on the specific biological system being studied.
Direcciones Futuras
There are several future directions for the use of 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one in scientific research. One potential direction is the development of new analogs with improved potency and selectivity for specific enzymes and proteins. Additionally, it could be used in combination with other compounds to investigate the synergistic effects of multiple inhibitors. Finally, it could be used in vivo to investigate its potential as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a variety of chemical techniques, including catalytic hydrogenation, nucleophilic substitution, and oxidative coupling. The synthesis process has been extensively studied and optimized to ensure high purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one has been widely used as a tool in scientific research to investigate the mechanism of action of certain biological processes. It has been shown to be effective in inhibiting the activity of certain enzymes and proteins, including kinases and phosphatases. This inhibition can provide valuable insights into the role of these enzymes and proteins in various biochemical pathways.
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-3-4-16(2)17(11-15)13-27-14-23(24(28)21-12-19(26)7-10-22(21)27)31(29,30)20-8-5-18(25)6-9-20/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZMFCAIVAGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2705022.png)

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)






![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2705041.png)

![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)